Cas no 374101-11-8 ((2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
374101-11-8 structure
Product Name:(2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:374101-11-8
MF:C20H16N4O2S
MW:376.431642532349
CID:5953269
PubChem ID:1418974
Update Time:2025-07-08

(2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[[(3,4-dimethylphenyl)amino]methylene]-4-(4-nitrophenyl)-
    • F0760-1974
    • 374101-11-8
    • (E)-3-(3,4-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • AKOS005623961
    • (2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • Inchi: 1S/C20H16N4O2S/c1-13-3-6-17(9-14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-4-7-18(8-5-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+
    • InChI Key: WGYCNAMPXZLSDD-LFIBNONCSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C([N+]([O-])=O)C=C2)=CS1)=C\NC1=CC=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 376.09939694g/mol
  • Monoisotopic Mass: 376.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • Density: 1.328±0.06 g/cm3(Predicted)
  • Boiling Point: 574.1±60.0 °C(Predicted)
  • pka: -1.22±0.70(Predicted)

(2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-1974-2μmol
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-1974-5μmol
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-1974-10μmol
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0760-1974-20μmol
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0760-1974-1mg
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-1974-2mg
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-1974-3mg
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-1974-4mg
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-1974-5mg
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-1974-10mg
(2E)-3-[(3,4-dimethylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
374101-11-8 90%+
10mg
$79.0 2023-05-17

Additional information on (2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Introduction to (2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 374101-11-8)

Compound with the chemical name (2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile and the CAS number 374101-11-8 represents a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including an amino group, a nitrile group, and a thiazole ring, makes this molecule a versatile candidate for further chemical investigation and pharmacological evaluation.

The structural framework of this compound is characterized by its rigid thiazole core, which is a well-known scaffold in medicinal chemistry. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of aromatic rings such as the 3,4-dimethylphenyl group and the 4-nitrophenyl group into the molecular structure enhances its potential intermolecular interactions and biological activity. These aromatic groups can participate in π-stacking interactions and hydrogen bonding, which are crucial for binding to biological targets.

In recent years, there has been a growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound in question has been identified as a promising candidate for further exploration due to its unique structural features. The nitrile group at the propenyl position introduces a polar moiety that can interact with various biological targets, while the thiazole ring provides stability and rigidity to the molecule. These features make it an attractive candidate for drug discovery programs targeting neurological disorders, infectious diseases, and other metabolic conditions.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule. These reactions allow for the efficient formation of carbon-carbon bonds between the aromatic rings and the thiazole core, resulting in a highly functionalized product.

The pharmacological properties of (2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile have been evaluated in various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits potent activity against certain bacterial strains, making it a potential candidate for the development of novel antibiotics. Additionally, its interaction with cellular receptors has been investigated, revealing potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The role of computational chemistry in understanding the biological activity of this compound cannot be overstated. Molecular modeling techniques have been used to predict how this molecule interacts with biological targets at the atomic level. These studies provide valuable insights into the binding mechanism and help identify key residues involved in drug-receptor interactions. This information is crucial for optimizing the structure of the compound to enhance its potency and selectivity.

The development of new synthetic methodologies is another area where this compound has contributed significantly. The synthesis of complex heterocyclic molecules often requires innovative approaches to overcome synthetic challenges. The use of transition metal catalysts has revolutionized organic synthesis by enabling reactions that were previously impossible or impractical. The application of these catalysts in the synthesis of (2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile highlights its importance as a model system for studying advanced synthetic transformations.

In conclusion, (2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 374101-11-8) is a structurally complex and biologically active molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and aromatic rings makes it an attractive candidate for further investigation into various therapeutic applications. Advances in synthetic chemistry and computational biology continue to enhance our understanding of its properties and mechanisms of action, paving the way for new drug discoveries.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD